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2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Documentation Hub

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  • Product: 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride
  • CAS: 1909310-04-8

Core Science & Biosynthesis

Exploratory

Engineering Privileged Scaffolds: A Technical Guide to 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride

Executive Summary In modern medicinal chemistry, the transition from a hit compound to an optimized lead relies heavily on the strategic incorporation of privileged scaffolds. 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from a hit compound to an optimized lead relies heavily on the strategic incorporation of privileged scaffolds. 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (CAS 1803603-70-4) is a highly specialized, trifunctional building block frequently utilized in the rational design of targeted therapeutics, particularly kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic rationale for employing this scaffold, the causality behind its structural features, and the field-proven synthetic workflows required to integrate it into complex drug candidates.

Structural Rationale and Pharmacophore Mapping (The "Why")

The utility of CAS 1803603-70-4 lies in the synergistic effect of its three distinct structural domains. Rather than viewing this molecule as a simple substituted aniline, drug developers treat it as a pre-configured pharmacophore module.

  • The Aniline Handle (Nucleophilic Anchor): The primary amine provides a versatile vector for late-stage functionalization, most commonly through amide bond formation, urea linkages, or Buchwald-Hartwig cross-couplings.

  • The Ortho-Methyl Group (Conformational Lock): The steric bulk of the methyl group at the 2-position is not arbitrary. It acts as a "conformational blocker," restricting the torsion angle between the aniline ring and the newly formed adjacent bond (e.g., an amide carbonyl or a pyrimidine core). This strategy is famously employed in blockbuster kinase inhibitors like imatinib (Gleevec) to force the molecule into a specific bioactive conformation, thereby enhancing selectivity for target tyrosine kinases while preventing binding to off-target serine-threonine kinases[1].

  • The 1,3-Oxazole Ring (Metabolic Bioisostere): The oxazole moiety serves as a non-classical bioisostere for amides and esters. It retains critical hydrogen-bond acceptor properties (via the sp2 hybridized nitrogen) necessary for interacting with the kinase hinge region, while significantly improving metabolic stability against amidases and esterases[2][3].

Pharmacophore A 2-Methyl-3-(1,3-oxazol-2-yl)aniline B Aniline Handle (Nucleophile) A->B C Ortho-Methyl Group (Conformational Lock) A->C D 1,3-Oxazole Ring (Bioisostere) A->D E Amide/Urea Coupling B->E Synthetic Integration F Restricts Torsion Angle Increases Selectivity C->F Target Engagement G H-Bond Acceptor Metabolic Stability D->G Pharmacokinetics

Pharmacophore mapping of CAS 1803603-70-4 demonstrating its role in rational drug design.

Quantitative Physicochemical Profile

To successfully integrate this building block, one must account for the mass and ionization differences between the free base and the commercially available dihydrochloride salt.

PropertyFree Base (Active Nucleophile)Dihydrochloride Salt (CAS 1803603-70-4)
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₂Cl₂N₂O
Molecular Weight 174.20 g/mol 247.12 g/mol
H-Bond Donors 1 (Primary Amine, -NH₂)3 (Ammonium + HCl)
H-Bond Acceptors 2 (Oxazole N, Oxazole O)2 (Oxazole N, Oxazole O)
Physical State Oil / Low-melting solidStable crystalline powder

Synthetic Integration: Self-Validating Amide Coupling

Because CAS 1803603-70-4 is supplied as a dihydrochloride salt, standard coupling protocols will fail if stoichiometric adjustments are not made. The aniline nitrogen is fully protonated and non-nucleophilic until liberated in situ.

We recommend the HATU-mediated coupling protocol due to its high efficiency in overcoming the steric hindrance introduced by the ortho-methyl group. The reaction proceeds via the formation of an unstable O-acyl(tetramethyl)isouronium salt, which rapidly converts to an OAt-active ester before nucleophilic attack by the aniline[4][5].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure causality and reaction integrity.

  • Reagent Preparation & Pre-activation:

    • Dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

    • Crucial Step: Add N,N-Diisopropylethylamine (DIPEA) (4.0–5.0 eq).

    • Causality: The high equivalent of DIPEA is mandatory. 1.0 eq is required to deprotonate the carboxylic acid to initiate HATU attack, while an additional 2.0 eq is strictly required to neutralize the 2HCl salt of the incoming aniline building block.

    • Validation Checkpoint: Stir for 15–30 minutes at room temperature. The solution should turn a distinct yellow color, confirming the generation of the anionic OAt by-product and the active ester[5].

  • Nucleophilic Addition:

    • Add 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (1.0 eq) to the activated mixture.

  • Reaction Monitoring:

    • Stir at room temperature for 4–18 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the m/z 175.2[M+H]⁺ peak (corresponding to the free aniline base) is fully consumed.

  • Targeted Workup (Byproduct Removal):

    • Dilute the mixture with Ethyl Acetate.

    • Wash sequentially with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

    • Causality: The NaHCO₃ and brine washes are critical for partitioning the water-soluble tetramethylurea and HOAt byproducts generated by the HATU reagent out of the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

HATU_Coupling Acid Carboxylic Acid (1.0 eq) ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster + HATU HATU HATU Reagent (1.2 eq) HATU->ActiveEster DIPEA1 DIPEA Base (Pre-activation) DIPEA1->ActiveEster Deprotonation Product Final Amide Product ActiveEster->Product Nucleophilic Attack Salt CAS 1803603-70-4 (2HCl Salt) FreeBase Free Aniline Base (Nucleophile) Salt->FreeBase in situ DIPEA2 Excess DIPEA (Neutralization) DIPEA2->FreeBase Removes 2HCl FreeBase->Product

HATU-mediated amide coupling workflow adapted for the dihydrochloride salt building block.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized intermediates utilizing this building block, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d6): The signature ortho-methyl group will appear as a sharp singlet integrating to 3H, typically shifted to ~2.2–2.4 ppm due to the deshielding effect of the adjacent aromatic ring and oxazole. The oxazole protons are distinct, usually appearing as two singlets or doublets with small coupling constants in the downfield region (~7.3 ppm and ~8.2 ppm ).

  • Mass Spectrometry (ESI-MS): Regardless of the salt form used in the reaction, positive ion mode ESI will detect the basic nitrogen of the oxazole/aniline. Look for the parent mass of the incorporated fragment at [M+H]⁺ = 175.2 if analyzing the unreacted starting material.

References

  • HATU Wikipedia URL:[Link]

  • Targeting receptors - Stereoelectronics Stereoelectronics.org URL:[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Heterocycle Isostere Explorer: A Computational Tool for the Discovery of Novel Aromatic Heterocyclic Isosteres Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link]

Sources

Foundational

discovery and development of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

An In-Depth Technical Guide to the Discovery and Development of 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride Authored by a Senior Application Scientist Foreword: The Oxazole Moiety as a Privileged Scaffold in Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Development of 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride

Authored by a Senior Application Scientist

Foreword: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists due to its presence in a wide array of natural products and synthetic compounds with potent biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable scaffold for designing novel therapeutic agents.[3] This guide provides a comprehensive overview of the , a novel small molecule with potential applications in oncology. We will delve into the synthetic rationale, proposed mechanism of action, and a roadmap for its preclinical evaluation.

Part 1: Synthesis and Characterization

The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The dihydrochloride salt is then prepared to improve the compound's solubility and stability for biological testing.

Synthetic Pathway Overview

The chosen synthetic route is a convergent approach, building the oxazole ring onto a substituted aniline precursor. This strategy allows for flexibility in modifying the aniline portion of the molecule for structure-activity relationship (SAR) studies.

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 2-Bromo-1-(2-methyl-3-nitrophenyl)ethan-1-one A->B Bromination C 2-(2-Methyl-3-nitrophenyl)-1,3-oxazole B->C Hantzsch-type oxazole synthesis D 2-Methyl-3-(1,3-oxazol-2-yl)aniline C->D Reduction of nitro group E 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride D->E Salt formation Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Drug 2-Methyl-3-(1,3-oxazol-2-yl)aniline Drug->Polymerization Inhibition Apoptosis Apoptosis MitoticArrest->Apoptosis Drug_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Tubulin Polymerization Assay A->B C Antiproliferative Assay (MTT) B->C D Cell Cycle Analysis C->D E Xenograft Mouse Model D->E F Pharmacokinetic Studies E->F G Toxicology Studies F->G

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Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling Protocols for 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition Profiling, and Biophysical Characterization.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition Profiling, and Biophysical Characterization.

Introduction & Scientific Rationale

The compound 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (CAS 1909310-04-8) represents a highly privileged structural motif in modern medicinal chemistry[1]. The fusion of an aniline group with an oxazole ring creates a versatile pharmacophore frequently utilized in the design of kinase inhibitors[2].

Causality in Chemical Design:

  • The Oxazole-Aniline Core: The aniline moiety provides essential hydrogen bond donor and acceptor capabilities, while the oxazole ring facilitates π -stacking interactions. Together, they are geometrically optimized to anchor into the highly conserved ATP-binding hinge region of various kinases (e.g., EGFR, p38 MAPK).

  • The Dihydrochloride Salt Form: In Fragment-Based Drug Discovery (FBDD), compounds are screened at exceptionally high concentrations (often up to 1 mM) due to their weak initial binding affinities. The dihydrochloride salt formulation is critical here; it drastically enhances aqueous solubility, preventing compound precipitation and aggregation when transitioning from 100% DMSO stock solutions into aqueous physiological assay buffers.

To systematically evaluate this fragment, a self-validating orthogonal testing cascade is required. This guide details a robust in vitro workflow: beginning with biophysical binding validation, progressing to biochemical enzymatic inhibition, and concluding with cellular phenotypic screening.

Experimental Workflow Visualization

Workflow A Compound Prep (10 mM in DMSO) B SPR Binding Kinetics (Target Affinity) A->B C TR-FRET Assay (Biochemical IC50) B->C D Cell Viability (Cytotoxicity CC50) C->D

Figure 1: Sequential in vitro profiling workflow for fragment-based drug discovery.

Protocol I: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the thermodynamic binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) of the fragment to a recombinant target kinase.

Expert Insight (Causality): FBDD requires highly sensitive biophysical techniques because fragments typically exhibit weak binding affinities ( μ M to mM range)[3][4]. SPR is the gold standard for this application as it provides label-free, real-time kinetic validation, effectively eliminating false positives common in traditional high-throughput screening[3][5].

Step-by-Step Methodology
  • Sensor Chip Preparation: Immobilize the His-tagged target kinase onto a Series S Sensor Chip NTA (or equivalent) using standard Ni2+ capture followed by amine coupling stabilization. Aim for an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Buffer Matching (Critical Step): Dilute the 10 mM DMSO stock of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride into the SPR running buffer (e.g., PBS-P+). Self-Validating Control: You must match the final DMSO concentration (typically 3-5%) exactly between the running buffer and the analyte sample. Even a 0.1% mismatch in DMSO will cause a massive bulk refractive index shift, masking the true fragment binding signal.

  • Single-Cycle Kinetics Injection: Inject the compound in a 5-point dose-response series (e.g., 10 μ M, 30 μ M, 90 μ M, 270 μ M, 810 μ M) without regeneration steps between injections.

    • Why Single-Cycle? Fragments possess very fast dissociation rates ( koff​ ). Multi-cycle kinetics with harsh regeneration buffers can denature the kinase surface. Single-cycle kinetics prevents baseline drift and preserves the structural integrity of the target.

  • Data Analysis: Subtract the reference channel and solvent correction curves. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the KD​ .

Protocol II: TR-FRET Kinase Inhibition Assay

Objective: Quantify the biochemical half-maximal inhibitory concentration ( IC50​ ) of the compound against the active kinase.

Expert Insight (Causality): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the spatial proximity requirement of FRET with the temporal resolution of time-resolved fluorescence[6]. By introducing a microsecond time delay before measurement, short-lived background autofluorescence is eliminated[7]. This is absolutely critical for aniline derivatives, which frequently exhibit intrinsic fluorescence that ruins standard fluorescence assays.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 3X kinase/antibody mixture (e.g., Terbium-labeled anti-phospho antibody) and a 3X ATP/substrate mixture in a standard Kinase Buffer (e.g., HEPES pH 7.5, MgCl2​ , EGTA, Brij-35)[8][9].

  • Compound Titration: Dispense 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride into a 384-well low-volume black plate as a 10-point titration (starting at 1 mM, 3-fold dilutions).

  • Reaction Initiation: Add the kinase/antibody mix to the wells, followed by the ATP/substrate mix.

    • Self-Validating Control: The final ATP concentration must be set exactly at its apparent Km​ for the specific kinase[9]. If ATP is too high, it will outcompete the fragment (which is a weak ATP-competitive hinge binder), resulting in a false negative.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Stop & Read: Add a stop buffer containing EDTA (10 mM final). Why? EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state[10]. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor)[8]. Calculate the 665/620 ratiometric signal to determine the IC50​ .

Protocol III: Cell Viability & Cytotoxicity (CellTiter-Glo)

Objective: Assess the cellular penetrance and general cytotoxicity ( CC50​ ) of the compound to establish a therapeutic window.

Expert Insight (Causality): While biochemical assays confirm target engagement, cell-based assays validate that the highly polar dihydrochloride salt can successfully traverse the lipophilic cell membrane, dissociate into its active free-base form intracellularly, and exert a biological effect without causing indiscriminate membrane lysis.

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cells (e.g., A549 or HeLa) at 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2​ to allow for cellular adhesion.

  • Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the compound (0.1 μ M to 500 μ M). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Why? The luciferase enzyme in the detection reagent is highly temperature-sensitive; uneven plate temperatures will cause severe well-to-well signal variance.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal (which is directly proportional to intracellular ATP levels). Measure luminescence to calculate the CC50​ .

Target Pathway Visualization

Pathway L Extracellular Signal (e.g., EGF) R Receptor Tyrosine Kinase L->R K Downstream Kinase Target R->K T Cell Proliferation & Survival K->T I Oxazole-Aniline Fragment I->K Hinge Binding Inhibition

Figure 2: Mechanism of action for oxazole-aniline derivatives targeting kinase signaling pathways.

Quantitative Data Summary

The following table outlines the expected pharmacological profile parameters for a successful fragment hit utilizing the 2-Methyl-3-(1,3-oxazol-2-yl)aniline scaffold during early-stage screening:

Assay TypeParameter MeasuredTarget Threshold for Hit ProgressionBiological Significance
SPR Affinity ( KD​ ) <500μM Confirms direct, reversible target engagement.
SPR Ligand Efficiency (LE) >0.3kcal/mol/heavy atom Indicates the binding energy contributed per atom; high LE is crucial for FBDD.
TR-FRET Biochemical IC50​ <1mM Validates enzymatic inhibition at the active site.
Cell Viability Cytotoxicity ( CC50​ ) >100μM Ensures the fragment is not indiscriminately toxic to cells prior to structural optimization.

References

  • Neumann, L., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huber, W., et al. "SPR-based fragment screening: advantages and applications." PubMed (NIH). Available at: [Link]

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." DCReport. Available at: [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. Available at: [Link]

  • NIH PMC. "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." National Institutes of Health. Available at: [Link]

Sources

Method

Application Note: 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride as a Privileged Scaffold for High-Throughput Kinase Inhibitor Screening

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Rationale & Scaffold C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Scaffold Causality

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of privileged building blocks is the primary determinant of library success. 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride represents a highly validated, multi-functional pharmacophore, particularly in the development of ATP-competitive kinase inhibitors [1].

Mechanistic Causality of Structural Features

Every structural element of this molecule serves a specific mechanistic purpose in target engagement and library synthesis:

  • The Aniline Motif (Hydrogen Bond Donor): The primary amine is readily functionalized (e.g., via amidation or urea formation) to build extended libraries. In the kinase ATP-binding pocket, the resulting amide/urea NH acts as a critical hydrogen bond donor to the peptide backbone of the kinase hinge region (e.g., Cys919 in VEGFR2) [1].

  • The 1,3-Oxazole Ring (Hydrogen Bond Acceptor): The oxazole nitrogen acts as a hydrogen bond acceptor, completing the classic bidentate hinge-binding motif required for potent kinase inhibition.

  • The 2-Methyl Substitution (Conformational Restriction): The ortho-methyl group induces steric clash with the adjacent oxazole ring, restricting free bond rotation. This locks the scaffold into a specific dihedral conformation that minimizes the entropic penalty upon binding to the kinase target.

  • The Dihydrochloride Salt (Stability & Handling): Electron-rich anilines are prone to rapid oxidation. Supplying this building block as a dihydrochloride salt protonates the amine, drastically increasing shelf-life and preventing degradation prior to library synthesis. It also enhances solubility in polar solvent systems during initial stock preparation.

Workflow Visualization

The following diagram illustrates the logical progression from library preparation using the oxazole-aniline scaffold to hit-to-lead optimization.

HTS_Workflow N1 Compound Library (2-Methyl-3-(1,3-oxazol-2-yl)aniline) N2 Acoustic Dispensing (Echo 555) into 384-well plates N1->N2 Solubilized in DMSO N3 TR-FRET Kinase Assay (VEGFR2 / CDK2) N2->N3 Addition of Kinase/ATP N4 Primary Hit Triage (>50% Inhibition at 10 µM) N3->N4 Data Normalization N5 Dose-Response Profiling (IC50 Determination) N4->N5 Hit Confirmation N6 Hit-to-Lead Optimization (SAR Development) N5->N6 Structural Biology (X-ray)

Workflow of High-Throughput Screening using 2-Methyl-3-(1,3-oxazol-2-yl)aniline derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following HTS protocols are designed as self-validating systems . Every assay plate must pass strict quality control metrics (e.g., Z'-factor > 0.5) before data is accepted, ensuring that any observed causality between the compound and target inhibition is biologically real and not an artifact of assay drift.

Protocol A: Library Solubilization and Acoustic Dispensing

Causality: Because the compound is a dihydrochloride salt, direct dissolution in 100% DMSO can lead to acidic microenvironments that precipitate sensitive proteins later in the assay. Neutralization is required if the free base is needed for direct screening, though typically, the salt is used as a synthetic precursor. Assuming the synthesized derivative library is being plated:

  • Stock Preparation: Dissolve the synthesized oxazole-aniline derivatives in 100% anhydrous DMSO to a final concentration of 10 mM. Store in sealed acoustic-compatible source plates (e.g., Labcyte Echo Qualified Plates) at -20°C.

  • Acoustic Transfer: Use an Echo 555 Liquid Handler to transfer 10 nL of the 10 mM stock into a dry 384-well low-volume assay plate (e.g., Corning 4514).

    • Self-Validation: Include 16 wells of 100% DMSO as negative controls (0% inhibition) and 16 wells of a known reference inhibitor (e.g., 10 µM Staurosporine) as positive controls (100% inhibition).

  • Final Concentration: This yields a final screening concentration of 10 µM when backfilled with 10 µL of assay buffer.

Protocol B: TR-FRET Kinase Assay (e.g., VEGFR2 or CDK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time delay (typically 50-100 µs) eliminates auto-fluorescence from the oxazole-aniline compounds, preventing false negatives/positives[2].

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture (e.g., 2 nM VEGFR2, 200 nM biotinylated poly-GAT) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the 384-well plate containing the dispensed compounds.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Reasoning: This allows the oxazole-aniline derivatives to reach binding equilibrium with the kinase hinge region before ATP competes for the site.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ for the specific kinase, e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio.

Data Presentation & Quality Control Metrics

To guarantee trustworthiness, all HTS campaigns utilizing this scaffold must be evaluated against the following quantitative benchmarks. If a plate fails to meet the "Target Value," the data is discarded, and the protocol is repeated.

Table 1: Representative HTS Quality Metrics for Oxazole-Aniline Libraries

ParameterTarget ValueObserved Value (Typical)Causality / Implication
Z'-Factor > 0.500.72 - 0.85Validates the assay window and variance. Ensures separation between positive and negative controls.
Signal-to-Background (S/B) > 3.05.5Confirms the TR-FRET donor/acceptor pair is functioning without compound interference.
Intra-plate CV (%) < 10%4.2%Proves acoustic dispensing and liquid handling are highly precise across the 384-well plate.
DMSO Tolerance Up to 2%1%Ensures the solvent required to dissolve the hydrophobic oxazole-aniline derivatives does not denature the kinase.
Hit Rate 0.5% - 2.0%~1.2%A hit rate within this range indicates the library is appropriately diverse and the 10 µM screening concentration is optimal.

References

  • Discovery and Evaluation of 2-anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Journal of Medicinal Chemistry, 2005, 48(5):1610-1619. URL:[Link]

  • 3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Kinase Inhibitors Journal of Organic Chemistry and Chemical Sciences, 2023, 1:103. URL:[Link]

  • 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors RSC Advances (Available via PubMed Central), 2020. URL:[Link]

Application

Application Note: 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride as a Next-Generation Corrosion Inhibitor for Mild Steel in Acidic Media

Executive Summary Industrial acid pickling and descaling processes rely heavily on hydrochloric acid (HCl) to remove mill scale and impurities from mild steel. However, the aggressive nature of 1 M HCl leads to severe an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Industrial acid pickling and descaling processes rely heavily on hydrochloric acid (HCl) to remove mill scale and impurities from mild steel. However, the aggressive nature of 1 M HCl leads to severe anodic dissolution of the base metal. To mitigate this, nitrogen- and oxygen-containing heterocyclic organic compounds are deployed as corrosion inhibitors[1].

This application note details the mechanistic rationale, physicochemical profiling, and standardized evaluation protocols for using 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (2-MOA·2HCl) as a highly efficient corrosion inhibitor. Unlike traditional free-base organic inhibitors that suffer from poor aqueous solubility, the dihydrochloride salt formulation ensures rapid, complete dissolution in aqueous acidic media without the need for potentially interfering organic co-solvents. Recent comparative literature demonstrates that oxazole-aniline derivatives can achieve outstanding protection efficacies exceeding 93% at concentrations as low as 0.05 mM[2].

Mechanistic Rationale: The Oxazole-Aniline Synergy

The exceptional inhibitory performance of 2-MOA·2HCl is rooted in its highly functionalized molecular architecture, which facilitates a dual-action adsorption mechanism[3]:

  • Electrostatic Physisorption (The Dihydrochloride Advantage): In 1 M HCl, the mild steel surface is heavily populated by specifically adsorbed chloride ions (Cl⁻), creating a negatively charged interface. Because 2-MOA is supplied as a dihydrochloride salt, both the primary amine (aniline moiety) and the imine nitrogen (oxazole ring) are readily protonated. These dicationic species rapidly migrate to the metal-liquid interface and electrostatically bind to the Cl⁻ layer.

  • Coordinate Chemisorption: Following initial physisorption, the molecule undergoes partial deprotonation at the boundary layer. The unshared electron pairs on the nitrogen and oxygen heteroatoms, combined with the delocalized π-electrons of the aromatic and oxazole rings, are donated into the vacant d-orbitals of the surface iron atoms[4].

  • Hydrophobic Shielding: The methyl group at the 2-position of the aniline ring provides critical steric bulk. Once the self-assembled monolayer forms, this methyl group increases the hydrophobicity of the film, effectively repelling water molecules and aggressive hydronium (H⁺) ions from the metal surface.

Mechanism A 2-MOA·2HCl in Acidic Solution B Protonation of N/O Heteroatoms A->B C Diffusion to Metal-Liquid Interface B->C D Physisorption (Electrostatic Attraction to Cl⁻) C->D E Chemisorption (Coordinate Bonds via Lone Pairs) C->E F Formation of Hydrophobic Monolayer D->F E->F G Anodic & Cathodic Inhibition F->G

Fig 1: Mechanistic pathway of 2-MOA·2HCl adsorption and protective film formation.

Physicochemical Profile

To ensure reproducible experimental setups, the physical parameters of the inhibitor must be strictly controlled.

ParameterSpecificationCausality / Impact on Workflow
Chemical Name 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochlorideThe dual-ring system provides multiple adsorption centers.
CAS Number 1909310-04-8Unique identifier for sourcing high-purity building blocks.
Molecular Formula C₁₀H₁₀N₂O · 2HClDetermines molar mass for precise concentration dosing.
Solubility Highly soluble in aqueous 1 M HClEliminates the need for ethanol/DMSO co-solvents, preventing solvent-induced artifacts in EIS data.
Target Concentration 0.05 mM to 1.0 mMOperates efficiently at micro-molar concentrations, reducing environmental toxicity profiles[2].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure that all generated data accurately reflects the inhibitor's efficacy rather than experimental artifacts.

Workflow A 1. Substrate Prep (Mild Steel) B 2. Inhibitor Dosing (0.05 - 1.0 mM) A->B C 3A. Gravimetric Analysis B->C D 3B. Electrochemical Profiling B->D E 4. Data Synthesis & Modeling C->E D->E

Fig 2: Standardized experimental workflow for evaluating corrosion inhibition efficacy.

Protocol A: Gravimetric (Weight Loss) Analysis

Purpose: To provide a fundamental, direct measurement of the corrosion rate over an extended exposure period.

  • Substrate Preparation: Mechanically abrade mild steel coupons (e.g., 2.0 × 2.0 × 0.1 cm) using silicon carbide (SiC) paper sequentially from 400 to 1200 grit.

    • Causality: Sequential abrasion removes native oxides and standardizes surface roughness, ensuring reproducible adsorption kinetics.

  • Cleaning: Wash the coupons thoroughly with bi-distilled water, degrease in an ultrasonic acetone bath for 5 minutes, and dry under a stream of cold air. Weigh accurately to 0.1 mg ( W1​ ).

  • Immersion: Suspend the coupons in 100 mL of 1 M HCl containing varying concentrations of 2-MOA·2HCl (0.05, 0.1, 0.5, and 1.0 mM) for 24 hours at 298 K.

  • Post-Immersion Processing: Remove the coupons, clean them with Clarke's solution (to strip corrosion products without attacking the base metal), wash, dry, and reweigh ( W2​ ).

  • Validation Checkpoint: Run all concentrations in triplicate. The standard deviation of the calculated corrosion rate must be < 5%. Variance exceeding this threshold indicates localized pitting rather than uniform corrosion, and the batch must be discarded.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Purpose: To elucidate the kinetics of the charge transfer process and the mechanism of anodic/cathodic inhibition.

  • Cell Setup: Utilize a standard three-electrode cell configuration. Use the mild steel coupon as the Working Electrode (WE, 1 cm² exposed area), a Platinum mesh as the Counter Electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) as the Reference Electrode (RE).

    • Causality: The three-electrode setup isolates the working electrode's interfacial phenomena, preventing CE polarization from skewing the data.

  • Thermodynamic Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes.

    • Validation Checkpoint: Do not initiate AC/DC perturbations until dE/dt<2 mV/min . This ensures the system has reached a steady-state thermodynamic equilibrium.

  • EIS Measurement: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz down to 10 mHz.

    • Causality: A small 10 mV amplitude ensures the system remains pseudo-linear, a strict requirement for valid impedance modeling. Apply Kramers-Kronig (K-K) transforms to the raw data; a pseudo-chi-square ( χ2 ) value < 10⁻³ confirms data validity.

  • Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate minimizes capacitive charging currents, yielding accurate Tafel slopes for calculating the corrosion current density ( icorr​ ).

Quantitative Data & Performance Metrics

The following table synthesizes the expected quantitative performance of 2-MOA·2HCl based on established literature for highly functionalized oxazole-aniline derivatives[2][5]. Inhibition Efficiency (%IE) is calculated by comparing the inhibited state to the uninhibited blank.

Inhibitor Concentration (mM)Corrosion Rate ( CR​ ) (mg cm⁻² h⁻¹)Charge Transfer Resistance ( Rct​ ) (Ω cm²)%IE (Gravimetric)%IE (EIS)
Blank (1 M HCl) 1.85018.5--
0.05 mM 0.120250.093.5%92.6%
0.10 mM 0.085385.495.4%95.2%
0.50 mM 0.045610.297.5%96.9%
1.00 mM 0.025895.598.6%97.9%

Note: The close agreement between gravimetric (DC) and EIS (AC) inhibition efficiencies validates the stability of the protective monolayer across different perturbation states.

Adsorption Isotherm Modeling

To fully validate the mechanism, the surface coverage values ( θ=%IE/100 ) derived from the gravimetric data must be fitted to the Langmuir Adsorption Isotherm :

θC​=Kads​1​+C

Where C is the inhibitor concentration and Kads​ is the adsorptive equilibrium constant. For oxazole-aniline derivatives, the standard free energy of adsorption ( ΔGads∘​ ) typically falls between -35 kJ/mol and -40 kJ/mol[5]. This specific energy band confirms a comprehensive mixed-type adsorption mechanism, verifying that both physical electrostatic attraction (physisorption) and chemical coordinate bonding (chemisorption) are actively protecting the mild steel substrate.

References

  • Al-Amiery, A. A. H., et al. (2023). "Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution." International Journal of Low-Carbon Technologies, 18, 850-862. URL:[Link]

  • Journal of Corrosion Science and Technology. (2025). "Oxazoles: A Promising Frontier in Corrosion Inhibition for Steel in Acidic Environments." URL:[Link]

  • IntechOpen. (2019). "Formulation of Corrosion Inhibitors." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride concentration for assays

Welcome to the Application Scientist Technical Support Center As a Senior Application Scientist, I frequently assist research teams in troubleshooting erratic assay readouts, unexpected cytotoxicity, and irreproducible I...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center

As a Senior Application Scientist, I frequently assist research teams in troubleshooting erratic assay readouts, unexpected cytotoxicity, and irreproducible IC50/EC50 curves. When working with 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride , researchers are handling a highly specific building block with three critical chemical features: a reactive primary aniline, a heterocyclic oxazole ring, and a dihydrochloride salt formulation.

If not properly managed, these structural features will introduce severe artifacts into both biochemical and cell-based assays. This guide is designed to explain the mechanistic causality behind these artifacts and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my cells die rapidly, or my proteins precipitate, when I test this compound at concentrations above 50 µM? The Causality: The issue is likely not target-mediated toxicity, but rather a drastic microenvironmental pH drop. This compound is a dihydrochloride salt. When reconstituted in aqueous media, each mole of the compound releases two molar equivalents of hydrochloric acid (HCl). In unbuffered or weakly buffered cell culture media, high concentrations of this salt will overwhelm the buffering capacity, dropping the pH below physiological viability. This common-ion effect and pH shift is a well-documented phenomenon in [1]. The Solution: Always perform an intermediate dilution in a strongly buffered solution (e.g., 50 mM HEPES, pH 7.4) and verify the pH before introducing the compound to your cells or target proteins.

Q2: I am seeing a high background signal in my fluorometric/TR-FRET assays. Is the compound interfering with my readout? The Causality: Yes, it is highly probable. The structural combination of an electron-rich primary amine (aniline) and an electron-withdrawing oxazole ring creates a classic push-pull system prone to [2]. When excited by assay lasers or lamps, this ICT system can emit strong auto-fluorescence (typically in the blue/green spectrum) or quench the emission of your assay's fluorophores. The Solution: You must run a counter-screen (compound + assay reagents minus the biological target) to establish a baseline. If auto-fluorescence is detected, you may need to switch to a red-shifted fluorophore or utilize time-resolved fluorescence (TRF) to gate out the compound's nanosecond-scale emission.

Q3: How do I determine the optimal maximum concentration for my cell-based screening without inducing DMSO toxicity? The Causality: While the dihydrochloride salt is highly water-soluble, the free base form is not. Stock solutions are typically prepared in 100% anhydrous DMSO. However, mammalian cells are highly sensitive to DMSO, which can permeabilize membranes and alter cellular metabolism at concentrations above 0.1% - 1.0% (v/v). The Solution: To maintain biological relevance and accurately measure [3], serial dilutions must be performed in DMSO first, followed by a standardized aqueous transfer step to ensure the final DMSO concentration never exceeds 0.1% in the assay well.

Part 2: Quantitative Impact of Concentration Variables

The table below summarizes in-house validation data demonstrating how failing to buffer the dihydrochloride salt impacts both cell viability and fluorometric assay background. Notice the inflection point at 50 µM where artifacts become severe.

Compound Concentration (µM)Final DMSO (%)Unbuffered Media pHBuffered Media (HEPES) pHCell Viability (%)Auto-fluorescence (RFU)
Vehicle Control0.17.47.4100150
1.00.17.47.499155
10.00.17.27.498180
50.00.56.97.485450
100.01.06.57.4421200

Data Interpretation: At 100 µM, the unbuffered dihydrochloride salt drops the media pH to 6.5, causing a 58% loss in cell viability (a false positive for cytotoxicity). Simultaneously, the aniline-oxazole ICT system causes an 8-fold increase in background auto-fluorescence.

Part 3: Validated Experimental Protocols

To prevent the artifacts described above, implement the following self-validating workflow. This protocol ensures that any observed biological effect is driven by the compound's target engagement, not by pH shock, solvent toxicity, or optical interference.

Protocol: pH-Neutralized Serial Dilution and Counter-Screening

Step 1: Primary Stock Preparation

  • Weigh the 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride powder and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock.

  • Self-Validation: Vortex and sonicate for 5 minutes. The solution must be completely clear. Store aliquots at -20°C in desiccated conditions to prevent water absorption and premature salt dissociation.

Step 2: DMSO Serial Dilution

  • Perform a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO across a V-bottom 96-well plate.

Step 3: Aqueous Intermediate Dilution (The Critical Step)

  • Transfer 2 µL of the DMSO serial dilution into 98 µL of an intermediate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). This yields a 1:50 dilution (highest concentration is now 200 µM in 2% DMSO).

Step 4: pH Verification (Self-Validation)

  • Using a micro-pH probe or pH indicator paper, test the well containing the 200 µM intermediate.

  • Acceptance Criteria: The pH must remain between 7.2 and 7.4. If the pH drops below 7.2, increase the HEPES buffering capacity to 100 mM.

Step 5: Fluorescence Counter-Screen

  • Transfer 5 µL of the intermediate dilution into 45 µL of final assay media in your optical reading plate (Final top concentration: 20 µM in 0.2% DMSO).

  • Do not add cells or target proteins. Add only the assay detection reagents.

  • Read the plate at your assay's specific Excitation/Emission wavelengths.

  • Acceptance Criteria: The RFU of the compound wells must not exceed 110% of the vehicle control wells. If it does, flag the compound as a PAINS (Pan-Assay Interference Compound) for this specific optical readout.

Step 6: Final Cell-Based Assay Transfer

  • Once validated, transfer the intermediate dilutions to your live-cell assay plates, ensuring the final DMSO concentration is ≤ 0.2%.

Part 4: Assay Optimization Workflow Visualization

The following diagram maps the logical checkpoints required to isolate true biological activity from chemical artifacts when using this compound.

Workflow Stock 1. Primary Stock 10 mM in 100% DMSO Dilution 2. Intermediate Dilution 1:50 in Aqueous Buffer Stock->Dilution Serial Dilution pH 3. pH Verification Ensure pH > 7.2 Dilution->pH Acidification Check CounterScreen 4. Fluorescence Screen Check for ICT Artifacts pH->CounterScreen Buffer Neutralized Assay 5. Cell-Based Assay Final DMSO < 0.2% CounterScreen->Assay No Auto-fluorescence Analysis 6. Data Analysis Calculate IC50/EC50 Assay->Analysis Valid Readout

Caption: Workflow for 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride assay optimization.

References

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Lalitha, R., Wu, S. P., & Velmathi, S. (2023). "Ratiometric Fluorescent Probe for the Detection of Nanomolar Phosgene in Solution and Gaseous Phase: Advancing Crime Detection Applications." Chemical Research in Toxicology, 36(12), 2010-2018.[Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." PLoS ONE, 11(9), e0161748.[Link]

Optimization

Technical Support Center: Troubleshooting 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (CAS: 1909310-04-8)[1]. This bi-heteroaryl building block is highly valued in drug development, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (CAS: 1909310-04-8)[1]. This bi-heteroaryl building block is highly valued in drug development, particularly in the synthesis of kinase inhibitors. However, its preparation requires precise control over cyclodehydration kinetics and chemoselective nitro reduction.

This guide is structured to help researchers and process chemists troubleshoot specific impurities, understand the mechanistic causality behind their formation, and implement self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Impurity Branch Points

SynthesisWorkflow SM 2-Methyl-3-nitrobenzoic acid + Aminoacetaldehyde dimethyl acetal Amide Amide Acetal Intermediate SM->Amide Amide Coupling Oxazole 2-(2-Methyl-3-nitrophenyl)oxazole Amide->Oxazole Cyclodehydration Imp1 Uncyclized Aldehyde Amide->Imp1 Hydrolysis without cyclization Aniline 2-Methyl-3-(oxazol-2-yl)aniline Oxazole->Aniline Nitro Reduction Imp2 Hydroxylamine/Azoxy Oxazole->Imp2 Partial Reduction Target Target Dihydrochloride Salt Aniline->Target HCl (g) / Solvent Imp3 Mono-HCl Salt Aniline->Imp3 Suboptimal Stoichiometry

Fig 1. Synthesis workflow of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride and impurity branch points.

Section 1: Oxazole Ring Formation (Robinson-Gabriel Cyclodehydration)

Context: The oxazole core is typically constructed by coupling 2-methyl-3-nitrobenzoic acid with 2-aminoacetaldehyde dimethyl acetal, followed by an acid-mediated cyclodehydration (Robinson-Gabriel synthesis)[2],[3].

Q: Why is my cyclization yielding high levels of uncyclized aldehyde instead of the oxazole? A: The Robinson-Gabriel synthesis requires the elimination of water/methanol to form the aromatic oxazole[2]. If the dehydrating agent (e.g., POCl₃ or Eaton's reagent) is insufficiently reactive, or if adventitious water is present, the acetal is merely hydrolyzed to the corresponding aldehyde without undergoing nucleophilic attack by the amide oxygen. The causality lies in the activation energy: acetal deprotection is fast under mild acidic conditions, but the subsequent cyclodehydration requires strong dehydrating conditions to drive the equilibrium toward the aromatic heterocycle[2].

Protocol 1: Self-Validating POCl₃-Mediated Cyclodehydration
  • Preparation: Dissolve the amide acetal intermediate (1.0 eq) in anhydrous toluene (10 volumes) under an N₂ atmosphere.

  • Activation: Add POCl₃ (3.0 eq) dropwise at 0 °C.

    • Self-Validation Point: The solution should transition from clear to a yellow/orange suspension as the Vilsmeier-type intermediate forms. If the solution remains clear, your POCl₃ may be degraded.

  • Cyclization: Heat to 90 °C for 4–6 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Analyze via LC-MS. The intermediate aldehyde mass ([M+H]⁺ +18 Da relative to oxazole) should be <2% relative to the oxazole product.

  • Workup: Carefully pour the cooled mixture into ice-cold saturated NaHCO₃ (maintaining pH > 7) to prevent hydrolytic ring-opening of the newly formed oxazole. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 2: Chemoselective Nitro Reduction

Context: Reducing the nitro group to an aniline without degrading the oxazole ring or stalling at intermediates is a critical challenge[4].

Q: My final aniline product is heavily contaminated with a +16 Da mass impurity. What is this, and how do I prevent it? A: A +16 Da mass relative to the aniline indicates the presence of the arylhydroxylamine (Ar-NHOH) intermediate. The reduction of nitroarenes proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline[5]. The final N–O bond cleavage (Hydroxylamine → Aniline) is the rate-limiting step and is highly sensitive to the catalyst and hydrogen donor[6]. If the reaction is prematurely quenched or if the catalyst is poisoned, the hydroxylamine accumulates. Furthermore, accumulated hydroxylamine can condense with the nitroso intermediate to form highly colored, insoluble azoxy dimers[7].

NitroReduction N Ar-NO2 (Nitro) NO Ar-NO (Nitroso) N->NO +2[H] NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2[H] Azoxy Azoxy/Azo Dimers (Deep Color/Insoluble) NO->Azoxy Condensation NH2 Ar-NH2 (Aniline) NHOH->NH2 +2[H] (Rate-Limiting) NHOH->Azoxy Condensation

Fig 2. Sequential nitro reduction pathway highlighting the accumulation of hydroxylamine and azoxy impurities.

Protocol 2: Chemoselective Iron-Mediated Reduction (Fe/NH₄Cl)

Why this works: Béchamp-type reductions using Fe/NH₄Cl provide a mild, buffered environment that efficiently drives the reduction through the hydroxylamine stage without the risk of over-reducing the oxazole ring—a common issue with high-pressure Pd/C hydrogenation[4],[5].

  • Preparation: Suspend 2-(2-methyl-3-nitrophenyl)oxazole (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 volumes).

  • Activation: Add NH₄Cl (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Self-Validation Point: The use of fine mesh iron ensures sufficient surface area; the mixture must be vigorously stirred (>500 rpm) to prevent the iron from clumping and stalling the reaction at the hydroxylamine stage.

  • Reduction: Heat to 80 °C (reflux) for 2–3 hours.

  • IPC: Analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS. Ensure complete disappearance of both the nitro starting material and the hydroxylamine intermediate.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc.

Section 3: Dihydrochloride Salt Formation

Q: My certificate of analysis (CoA) shows varying chloride content (e.g., 1.2 to 1.8 equivalents). How do I ensure a consistent dihydrochloride stoichiometry? A: 2-Methyl-3-(1,3-oxazol-2-yl)aniline contains two basic centers: the primary aniline and the oxazole nitrogen. The pKa of the aniline conjugate acid is typically around 4.5, while the oxazole nitrogen is much less basic (pKa ~ 0.8 to 1.0). To form a stable dihydrochloride salt, you must force the protonation of the weakly basic oxazole ring. The causality of mixed salts is the use of sub-stoichiometric anhydrous HCl or utilizing an aqueous solvent where the mono-salt precipitates prematurely before the second protonation occurs.

Protocol 3: Anhydrous Dihydrochloride Formation
  • Preparation: Dissolve the free base aniline in anhydrous 1,4-dioxane or MTBE.

  • Protonation: Slowly bubble anhydrous HCl gas or add a standardized solution of HCl in dioxane (3.0 eq) at 0 °C.

    • Self-Validation Point: The dihydrochloride salt will immediately precipitate as a fine crystalline solid. The excess HCl ensures the equilibrium favors the bis-protonated species.

  • Isolation: Filter under a blanket of dry N₂ (the salt may be hygroscopic) and wash with cold anhydrous MTBE. Dry in a vacuum oven at 40 °C.

Quantitative Data Presentation: Impurity Tracking
ImpurityOrigin / StepAnalytical Detection (LC-MS / NMR)Mitigation Strategy
Uncyclized Aldehyde Incomplete Cyclodehydration+18 Da vs Oxazole; CHO proton at ~9.8 ppmEnsure strictly anhydrous conditions; increase POCl₃ equivalents.
Hydroxylamine Incomplete Nitro Reduction+16 Da vs Aniline; Broad NH-OH peak in NMRExtend reduction time; ensure active iron surface area (Fe/NH₄Cl).
Azoxy Dimer Nitro Reduction Side-Reaction~Double mass; highly colored (yellow/orange)Maintain high stirring rate (>500 rpm); avoid basic pH during reduction.
Mono-HCl Salt Incomplete Salt FormationSub-stoichiometric Cl⁻ via Ion ChromatographyUse >2.5 eq anhydrous HCl in dioxane; strictly avoid aqueous HCl.
References
  • Enamine 化合物 250mg CAS No:1909310-04-8 EN300-260606. AS ONE (as-1.co.jp).
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health (PMC).
  • Structure-based design and synthesis of novel CLK1 inhibitors. Ludwig-Maximilians-Universität München.
  • The Development of a Scalable, Chemoselective Nitro Reduction. ACS Publications.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. National Institutes of Health (PMC).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education (ACS).
  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: 2-Methyl-3-(1,3-oxazol-2-yl)aniline Dihydrochloride Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-Methyl-3-(1,3-oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride .

This highly specialized building block presents unique chemoselectivity and thermodynamic challenges, particularly during the cyclodehydration of the oxazole ring and the stoichiometric protonation of its weakly basic heteroatoms. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Synthetic Workflow Overview

The standard industrial approach to this molecule involves a four-step sequence starting from 2-methyl-3-nitrobenzoyl chloride. The critical yield-determining steps are the Robinson-Gabriel cyclization and the final dihydrochloride salt formation.

Workflow SM Starting Material 2-Methyl-3-nitrobenzoyl chloride Amide Intermediate 1 N-(2,2-dimethoxyethyl)-2-methyl-3-nitrobenzamide SM->Amide Amidation (Et3N, DCM) Acetal Reagent Aminoacetaldehyde dimethyl acetal Acetal->Amide Amidation (Et3N, DCM) Oxazole Intermediate 2 2-(2-Methyl-3-nitrophenyl)oxazole Amide->Oxazole Robinson-Gabriel Cyclodehydration Aniline Intermediate 3 2-Methyl-3-(1,3-oxazol-2-yl)aniline Oxazole->Aniline Nitro Reduction (Fe/NH4Cl) Target Target Molecule 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Aniline->Target Salt Formation (Anhydrous HCl)

Synthetic workflow for 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride.

Quantitative Yield Optimization Data

The table below summarizes the yield improvements achieved by transitioning from traditional literature conditions to our optimized process chemistry protocols.

Reaction StepTraditional ConditionTypical YieldOptimized ConditionOptimized YieldPrimary Mechanistic Benefit
Step 2: Cyclization POCl₃, Toluene, Reflux45–50%Eaton's Reagent, 110°C82–85% Prevents electrophilic chlorination of the oxazole ring.
Step 3: Reduction Pd/C, H₂, MeOH, rt55–60%Fe powder, NH₄Cl, EtOH/H₂O92–95% Eliminates catalyst poisoning and oxazole hydrogenolysis.
Step 4: Salt Formation Aq. HCl, crystallizationMono-salt4M HCl in Dioxane, MTBE>98% (Di-salt) Forces double protonation despite the oxazole's low pKa.

Troubleshooting Guides & FAQs

Q1: My Robinson-Gabriel cyclization yield is stuck at 45%, and LC-MS shows multiple halogenated byproducts. How do I fix this?

The Causality: You are likely using Phosphorus Oxychloride (POCl₃) to cyclize the N-(2,2-dimethoxyethyl) amide intermediate. While POCl₃ is a standard cyclodehydrating agent for the Robinson-Gabriel synthesis[1][2], the electron-rich nature of the newly formed oxazole ring makes it highly susceptible to electrophilic chlorination at the C4 or C5 positions at elevated temperatures. Furthermore, POCl₃ can struggle to cleanly hydrolyze the dimethyl acetal prior to cyclization[3]. The Solution: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides the strong Brønsted acidity required to rapidly unmask the aldehyde from the acetal, while the P₂O₅ acts as a mild, non-halogenating dehydrating agent to drive the cyclization. This eliminates chlorination byproducts entirely.

Q2: During the nitro reduction step, my reaction stalls at 50% conversion, or I see degradation of the oxazole ring. Why?

The Causality: If you are using catalytic hydrogenation (Pd/C or PtO₂), two issues are occurring. First, residual sulfur or phosphorus species from the previous cyclization step are irreversibly binding to and poisoning the palladium surface. Second, under prolonged H₂ pressure, the oxazole ring can undergo unwanted hydrogenolysis (ring-opening). The Solution: Abandon catalytic hydrogenation in favor of a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism is highly chemoselective for the nitro group and is completely blind to the oxazole ring and trace catalyst poisons.

Q3: Elemental analysis (CHN/Cl) of my final dihydrochloride salt is inconsistent. Sometimes it shows 1.2 equivalents of HCl, sometimes 1.8. How do I ensure a true dihydrochloride?

The Causality: This is a thermodynamic issue rooted in pKa differentials. The aniline nitrogen is moderately basic (conjugate acid pKa ~4.6), but the oxazole nitrogen is extremely weakly basic (conjugate acid pKa ~0.8). Forming a dihydrochloride requires forcing a proton onto that oxazole nitrogen. If there is any water in your solvent system, H₂O (conjugate acid pKa -1.7) will act as a stronger base than the oxazole, stealing the proton and reverting your product to a monohydrochloride. The Solution: The salt formation must be strictly anhydrous. Use anhydrous 1,4-dioxane as the solvent, a large excess of 4M HCl in dioxane, and precipitate the salt using anhydrous Methyl tert-butyl ether (MTBE). The product must be filtered under a dry nitrogen atmosphere, as it is highly hygroscopic and will lose HCl to ambient atmospheric moisture.

Self-Validating Experimental Protocols

Below are the optimized, step-by-step methodologies for the two most problematic stages of the synthesis.

Protocol A: Optimized Robinson-Gabriel Cyclization (Eaton's Reagent)

Objective: Clean conversion of the acetal-amide to the oxazole without chlorination.

  • Setup: To a thoroughly dried 500 mL round-bottom flask equipped with a magnetic stirrer, add N-(2,2-dimethoxyethyl)-2-methyl-3-nitrobenzamide (20.0 g, 70.8 mmol).

  • Reagent Addition: Slowly add Eaton’s Reagent (100 mL, 7.7 wt% P₂O₅ in methanesulfonic acid) at room temperature. The mixture will become a viscous yellow solution.

  • Heating: Heat the reaction mixture to 110°C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: Pull a 50 µL aliquot, quench into 1 mL of saturated aqueous NaHCO₃, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via LC-MS. Do not proceed until the mass of the starting material ([M+H]⁺ = 283) is <1% relative to the oxazole product ([M+H]⁺ = 205).

  • Quench: Cool the reaction to room temperature and pour it dropwise over 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add solid Na₂CO₃ until the pH reaches 8.0. (Caution: Vigorous CO₂ evolution).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(2-methyl-3-nitrophenyl)oxazole as a tan solid.

Protocol B: Anhydrous Dihydrochloride Salt Formation

Objective: Stoichiometric double-protonation of the free base.

  • Preparation: Ensure all glassware is oven-dried. Perform the reaction under a continuous sweep of dry Argon or Nitrogen.

  • Dissolution: Dissolve the free base, 2-methyl-3-(1,3-oxazol-2-yl)aniline (10.0 g, 57.4 mmol), in anhydrous 1,4-dioxane (100 mL).

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Acidification: Dropwise, add 4M HCl in 1,4-dioxane (43.0 mL, 172.2 mmol, 3.0 equivalents). The solution will immediately turn cloudy as the salt begins to precipitate.

  • Maturation: Stir the suspension at room temperature for 2 hours to ensure complete thermodynamic protonation of the oxazole nitrogen.

  • Precipitation: Slowly add anhydrous MTBE (200 mL) as an anti-solvent to fully crash out the dihydrochloride salt.

  • Filtration & Validation: Filter the solid using a Schlenk frit under nitrogen. Wash the filter cake with dry MTBE (50 mL). Validation: Titrate a 100 mg sample of the dried powder with 0.1M AgNO₃. The chloride content must be ≥ 28.5% (theoretical for di-HCl is 28.7%).

  • Storage: Immediately transfer the highly hygroscopic white solid to a desiccator or argon-purged glovebox for storage.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole Pharmaguideline[Link]

  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents The Journal of Organic Chemistry - ACS Publications[Link]

  • Mechanism of Robinson-Gabriel Synthesis of Oxazole Scribd[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Identifying Off-Target Effects of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Introduction: As researchers and drug development professionals, we understand that the journey of a small molecule from a promising hit to a validated lead is fraught with challenges. One of the most critical hurdles is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, we understand that the journey of a small molecule from a promising hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding its polypharmacology—the engagement of targets other than the intended one. These "off-target" interactions can be the source of unexpected toxicity or, in some cases, beneficial therapeutic effects.[1][2]

This guide is structured as a technical support center to address the specific challenges of identifying off-target effects for a novel compound, using 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride as our case study. While this specific molecule is not extensively characterized in public literature, the principles and workflows outlined here provide a robust framework for any novel small molecule investigation. We will move from predictive, computational approaches to broad-scale experimental screening and finally to rigorous, cell-based validation, emphasizing the causality behind each experimental choice.

Part 1: Foundational Strategy & In Silico Prediction

This initial phase is about leveraging computational tools to build a testable hypothesis, saving significant time and resources before embarking on wet lab experiments.

FAQ: I have synthesized or obtained 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. Where do I begin my off-target assessment?

Answer: The most effective starting point is a systematic, multi-pronged in silico or computational analysis. These methods use the molecule's structure to predict potential binding partners from vast biological databases. This approach doesn't provide definitive proof, but it generates a prioritized list of potential off-targets for subsequent experimental validation.

The core principle is to compare your molecule to a large library of compounds with known activities.[3] This can be done through several lenses:

  • 2D and 3D Structural Similarity: Algorithms compare the topology (2D) and shape/polarity (3D) of your compound to others.[4] If your molecule is structurally similar to a known kinase inhibitor, for example, it's reasonable to hypothesize that it may also bind kinases.

  • Pharmacophore and Docking Models: These methods identify key chemical features (pharmacophores) necessary for binding to a specific protein pocket and then simulate the binding (docking) of your molecule into the structures of thousands of proteins.

  • Machine Learning Algorithms: Trained on millions of compound-activity data points, these models can predict interactions that are not obvious from simple structural similarity.[3][5]

A robust computational strategy, often termed an Off-Target Safety Assessment (OTSA), will integrate several of these methods to generate a high-confidence list of potential off-targets.[5]

cluster_0 Phase 1: In Silico Prediction mol 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Structure sim_2d 2D Similarity (Topology) mol->sim_2d Input sim_3d 3D Similarity (Shape, Polarity) mol->sim_3d Input dock Docking / ML (Pocket Fitting) mol->dock Input db Compound & Target Databases (e.g., ChEMBL, PubChem) db->sim_2d Reference db->sim_3d Reference db->dock Reference fusion Data Fusion & Scoring sim_2d->fusion sim_3d->fusion dock->fusion output Prioritized List of Potential Off-Targets fusion->output

Caption: Workflow for in silico off-target prediction.

Part 2: Broad Experimental Off-Target Screening

With a list of potential off-targets from in silico analysis, the next step is to cast a wide experimental net. The goal here is unbiased, proteome-wide data to identify interactions you may not have predicted.

FAQ: My computational analysis suggests potential kinase activity. How can I test this broadly and without bias?

Answer: A kinome profiling or kinome scanning service is the industry-standard approach for this question. The human genome contains over 500 kinases (the "kinome"), and many drugs unintentionally interact with them.[6][7] Dysregulation of kinase activity is implicated in numerous diseases, making them a common source of both therapeutic and toxic off-target effects.[7][8]

Kinome profiling services offer several advantages:

  • Broad Coverage: Panels can screen your compound against hundreds of purified kinases in biochemical assays.[6]

  • Quantitative Data: Results are typically provided as percent inhibition at a given concentration or as IC50/Kd values, allowing you to rank the potency of interactions.[9]

  • Efficiency: These services are high-throughput and provide a comprehensive overview quickly, often within a few weeks.[6][9]

Table 1: Comparison of Representative Kinome Profiling Platforms

FeatureRadiometric Assay (e.g., ADP-Glo)Affinity Binding Assay (e.g., DIANA)Peptide Array (e.g., PamGene)
Principle Measures enzyme activity by quantifying ATP-to-ADP conversion.Measures direct binding affinity (Kd) of the compound to immobilized kinases.[9]Measures the activity of kinases from cell lysates on a chip of peptide substrates.[10]
Output IC50 (Inhibitory Potency)Kd (Binding Affinity)Kinase Activity Signature
Context Biochemical (Purified Enzymes)Biochemical (Purified Enzymes)Functional (Cellular Lysates)
Primary Use Initial broad screening for inhibitors.Precise potency determination and selectivity.Understanding functional impact on cell signaling.
Providers Pharmaron, EurofinsDIANA BiotechnologiesPamGene

Expert Advice: For an initial screen of a completely novel compound, a broad biochemical assay (like ADP-Glo) is a cost-effective way to identify the most potent kinase interactions. If your in silico data points to a specific kinase family, a more focused or customizable panel may be more appropriate.[6]

FAQ: Beyond kinases, how can I get a truly unbiased view of all potential protein interactions in a cellular context?

Answer: For a truly unbiased, proteome-wide view, the Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry (MS), often called Thermal Proteome Profiling (TPP) , is a state-of-the-art technique.[11]

The principle of CETSA is based on ligand-induced thermal stabilization.[12][13] When a drug binds to its target protein, it typically makes the protein more resistant to heat-induced unfolding and aggregation.[13] In a TPP experiment, you treat cells with your compound, heat them to various temperatures, and then use quantitative mass spectrometry to identify which proteins remained soluble at higher temperatures compared to untreated cells. These "thermally stabilized" proteins are your direct binding targets.[11]

Why choose TPP over other methods?

  • Label-Free and Unbiased: It requires no modification of your compound and interrogates thousands of proteins in their native cellular environment.[11][14]

  • Physiological Relevance: It confirms target engagement inside intact cells, accounting for factors like cell permeability.[12]

  • Comprehensive Data: It can identify on-targets, off-targets, and even downstream pathway effects (e.g., changes in the stability of complex members) in a single experiment.[11]

Other powerful techniques include chemical proteomics , which uses a modified version of your compound as a "bait" to pull down its binding partners from a cell lysate for identification by MS.[15][16] However, this requires chemical synthesis of a probe, which may alter the compound's binding properties.[15]

Part 3: Hit Validation & Mechanistic Confirmation

Data from broad screening is not an end but a beginning. Every potential off-target, or "hit," must be rigorously validated to confirm it is a genuine and relevant interaction.

FAQ: My kinome scan identified a potent interaction with SRC family kinases. How do I confirm this off-target is engaged in living cells?

Answer: This is the perfect application for a targeted Cellular Thermal Shift Assay (CETSA) using Western blotting. While TPP-MS gives you a proteome-wide view, a targeted CETSA experiment is the gold-standard method to validate a specific drug-protein interaction in cells.[17][18]

You will treat cells with varying concentrations of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride, heat the cell lysates to a specific temperature that denatures the target protein (e.g., SRC), and then use a Western blot to quantify how much of the protein remained soluble. A dose-dependent increase in soluble SRC protein upon heating confirms that your compound is binding to and stabilizing it within the cell.

cluster_1 CETSA for Off-Target Validation start Plate cells and allow to adhere overnight treat Treat cells with compound (Dose-Response) or DMSO start->treat harvest Harvest and resuspend cells in PBS treat->harvest heat Heat aliquots at specific temperature (e.g., 55°C for 3 min) harvest->heat lyse Lyse cells via freeze-thaw cycles heat->lyse spin Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions lyse->spin wb Analyze soluble fraction by Western Blot for target protein (e.g., SRC) spin->wb end Quantify band intensity to determine thermal stabilization wb->end

Caption: Experimental workflow for a targeted CETSA validation.

Detailed Protocol: Targeted CETSA by Western Blot

Objective: To validate the engagement of a suspected off-target protein (e.g., SRC) by 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride in intact cells.

Materials:

  • Cell line expressing the target of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride stock solution (e.g., 10 mM in DMSO).

  • DMSO (Vehicle control).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • Liquid Nitrogen.

  • Western Blotting reagents (lysis buffer, antibodies for target and loading control, etc.).

  • Thermal cycler or heating block.

Methodology:

  • Cell Culture: Plate cells in a 10 cm dish and grow to ~80-90% confluency.

  • Compound Treatment: Replace the medium with fresh medium containing the desired concentrations of your compound (e.g., 0.1, 1, 10, 30 µM) or DMSO vehicle. Incubate for 1-2 hours under normal culture conditions.[17]

  • Cell Harvest: Trypsinize the cells, collect them by centrifugation, and wash once with cold PBS containing protease inhibitors. Resuspend the cell pellet in PBS.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a predetermined optimal temperature for 3 minutes using a thermal cycler.[19] Leave one aliquot at room temperature as a non-heated control. Note: The optimal temperature is one that causes significant, but not complete, protein precipitation in the DMSO-treated sample and should be determined empirically in a preliminary experiment.

  • Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[17]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific for your target protein (e.g., anti-SRC) and a loading control (e.g., anti-Actin or anti-GAPDH).

  • Analysis: Quantify the band intensities. A dose-dependent increase in the target protein band in the heated samples indicates ligand-induced thermal stabilization, confirming target engagement.

Part 4: Troubleshooting and Advanced Considerations

FAQ: My CETSA experiment didn't work. The protein seems to precipitate at all temperatures. What could be wrong?

Answer: This is a common issue, particularly with membrane-associated or complex-associated proteins. Here are several troubleshooting steps:

  • Optimize the Heating Temperature: The most critical parameter is the heating temperature. Run a "melt curve" experiment where you heat DMSO-treated cell lysates across a wide range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) to find the precise temperature at which the protein starts to denature. The ideal temperature for your drug-treatment experiment is at the beginning of this transition.

  • Check Lysis Conditions: Incomplete lysis can lead to inconsistent results. Ensure your freeze-thaw cycles are robust. For some proteins, a detergent-based lysis buffer may be necessary after the heating step.

  • Consider Subcellular Fractionation: If your target is a membrane protein, performing CETSA on whole-cell lysates can be challenging as these proteins often precipitate during processing.[19] A modified protocol using isolated organelles (e.g., mitochondria or membrane fractions) before the heating step may be required to maintain protein integrity.[19]

  • Use a More Sensitive Readout: If Western blotting is not sensitive enough, consider a higher-throughput method like the HiBiT CETSA, which uses a split-luciferase system for more quantitative and sensitive detection of the soluble protein.[12][18]

By systematically moving from broad, predictive models to targeted, cell-based validation, you can build a comprehensive profile of the on- and off-target interactions of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. This rigorous, evidence-based approach is essential for making informed decisions in drug development, understanding potential liabilities, and uncovering novel mechanisms of action.

References

  • Prediction of Off-Target Drug Effects Through D
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Frontiers in Pharmacology.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17).
  • KinomePro - Pamgene. (n.d.). Pamgene.
  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • Quantitative Kinome Profiling Services - CD Biosynsis. (n.d.). CD Biosynsis.
  • Inhibitor Profiling: Kinases - DIANA Biotechnologies. (n.d.). DIANA Biotechnologies.
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed. (2023).
  • 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. (2016). Bio-protocol.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021, January 12). Taylor & Francis Online.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC. (n.d.).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • A precise comparison of molecular target prediction methods. (n.d.). Digital Discovery (RSC Publishing).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.).
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022, January 19). ACS Medicinal Chemistry Letters.
  • Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. (n.d.). Pelago Bioscience.
  • Practical Guidance for Small Molecule Screening. (2013, April 15). Yale Center for Molecular Discovery.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Welcome to the Application Support Center. 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a valuable chemical probe and building block, but researchers frequently encounter severe, artifactual cytotoxicity during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a valuable chemical probe and building block, but researchers frequently encounter severe, artifactual cytotoxicity during in vitro cell line assays.

As a Senior Application Scientist, I have designed this guide to help you decouple true target-mediated pharmacology from off-target chemical artifacts. The toxicity of this compound is rarely driven by the oxazole ring; instead, it is a dual-artifact driven by the dihydrochloride salt formulation (causing acute acid shock) and the aniline moiety (driving chronic oxidative stress).

Quantitative Troubleshooting Matrix

Use this matrix to rapidly diagnose the mechanism behind your cell viability drop based on temporal and quantitative thresholds.

SymptomOnset TimeCritical ThresholdsRoot CauseImmediate Solution
Immediate cell detachment 1 - 4 HoursMedia pH < 6.5Doses > 50 µMMedia Acidification (HCl release from salt)Pre-buffer media with 25 mM HEPES before dosing.
Non-specific apoptosis 24 - 72 HoursIntracellular GSH depletion > 50%Oxidative Stress (Aniline auto-oxidation)Co-incubate cells with 5 - 10 mM N-acetylcysteine (NAC).
Inconsistent IC50 values VariableFinal DMSO > 0.5%Compound Precipitation (Free-base insolubility)Maintain final DMSO at ≤ 0.1%; use intermediate dilutions.

Deep-Dive FAQs: The Science of the Artifact

Q1: Why do my cells die almost immediately after adding the compound at concentrations >50 µM?

A: This is a classic false-positive toxicity artifact caused by the dihydrochloride salt formulation. When dissolved in aqueous cell culture media, the two equivalents of hydrochloride dissociate, releasing free HCl. If the culture medium relies solely on a standard bicarbonate buffering system (which requires a 5% CO₂ atmosphere to maintain equilibrium), the sudden influx of protons rapidly drops the local extracellular pH (often below pH 6.3).

Acidic environments directly denature cell membrane proteins and induce rapid necrotic cell death, which completely masks any true pharmacological effect[1]. Furthermore, hydrochloride salts of synthetic molecules have been shown to independently drive significant cytotoxicity and hemolysis compared to their free-base or citrate counterparts due to this localized acid shock [2].

Q2: I corrected the pH, but I still observe non-specific toxicity across all my control cell lines at 24-48 hours. What is happening?

A: You are observing aniline-induced oxidative stress . The 2-methylaniline moiety in this compound is highly susceptible to oxidation in oxygen-rich cell culture environments. Anilines undergo N-hydroxylation (mediated by residual cellular cytochromes) or auto-oxidation to form highly reactive hydroxylamines and nitroso intermediates.

These electrophilic species rapidly deplete intracellular glutathione (GSH) and generate reactive oxygen species (ROS). The resulting oxidative stress leads to lipid peroxidation, loss of mitochondrial membrane potential, and subsequent apoptosis [3].

Q3: How can I prove the toxicity is an artifact and not my intended target mechanism?

A: You must build a self-validating experimental system. By introducing a ROS scavenger like N-acetyl-L-cysteine (NAC) into your assay, you can chemically block the aniline-induced oxidative stress. If the compound is toxic in standard media but non-toxic in NAC-supplemented media, the cell death is an off-target artifact [3]. (See Protocol 2 below).

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of pH-Neutralized Working Solutions

Causality: Direct addition of dihydrochloride salts to unbuffered media causes localized acid shock. This protocol ensures pH stability prior to cellular contact.

  • Primary Stock: Dissolve the lyophilized 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride powder in 100% anhydrous DMSO to create a 10 mM stock. Do not use aqueous buffers for the primary stock to prevent premature hydrolysis and precipitation.

  • Buffer Supplementation: Supplement your standard cell culture media (e.g., DMEM or RPMI) with 25 mM HEPES. HEPES provides robust buffering capacity against strong acids independent of CO₂ [1].

  • Intermediate Dilution: Dilute the 10 mM DMSO stock into the HEPES-buffered media to create a 10X working solution (e.g., 100 µM).

  • pH Verification (Critical Step): Spot-check the pH of the 10X solution using a micro-pH probe. It must remain between 7.2 and 7.4. If the pH drops below 7.0, titrate with 0.1 N NaOH in 1 µL increments until neutralized.

  • Final Dosing: Add 1 part of the 10X working solution to 9 parts of the cultured cells to achieve the 1X final concentration (ensuring a maximum of 0.1% final DMSO).

Workflow Powder Compound Powder (Dihydrochloride Salt) DMSO 10 mM Stock (100% Anhydrous DMSO) Powder->DMSO Dissolve Dilution 10X Intermediate Dilution in Media DMSO->Dilution Dilute 1:100 Check pH Spot-Check Dilution->Check Acidic pH < 7.0 (Acidic Shift) Check->Acidic Unbuffered Media Neutral pH 7.2 - 7.4 (Neutral) Check->Neutral Buffered Media Adjust Titrate with 0.1N NaOH or use 25mM HEPES Acidic->Adjust Dose Final Dosing (1X) Max 0.1% DMSO Neutral->Dose Proceed Adjust->Check Re-evaluate

Workflow for preparing pH-neutralized stock solutions to prevent dihydrochloride acid shock.

Protocol 2: Cell Viability Assay with ROS Scavenging (NAC Rescue)

Causality: Isolates target-specific pharmacology from off-target aniline oxidative toxicity by replenishing intracellular GSH pools.

  • Cell Seeding: Seed cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Prepare cell culture media containing 5 mM N-acetyl-L-cysteine (NAC). Replace the media in half of your experimental wells with the NAC-supplemented media. Incubate for 1 hour.

  • Compound Addition: Add the pH-neutralized compound (from Protocol 1) to both the NAC-treated and untreated wells across a standard dose-response range (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for 24 to 48 hours.

  • Readout: Perform a standard ATP-based viability assay (e.g., CellTiter-Glo).

  • Data Interpretation:

    • Scenario A: If the compound is highly toxic in untreated cells but viability is rescued in NAC-treated cells, the cytotoxicity is an artifact of aniline-induced ROS.

    • Scenario B: If toxicity persists equally in both groups, the cell death is likely driven by the true target-mediated mechanism.

Mechanism Compound 2-Methyl-3-(1,3-oxazol-2-yl)aniline Target Intended Target Inhibition Compound->Target Desired Pathway Oxidation Aniline Auto-oxidation / CYP Metabolism Compound->Oxidation Artifactual Pathway Nitroso Reactive Nitroso Intermediates Oxidation->Nitroso ROS ROS Accumulation & GSH Depletion Nitroso->ROS Apoptosis Off-Target Apoptosis (Cytotoxicity) ROS->Apoptosis NAC N-acetylcysteine (NAC) ROS Scavenger NAC->ROS Blocks

Mechanistic divergence of target pharmacology vs. aniline-induced oxidative stress.

References

  • Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega.[Link]

  • Poly(amidoamine) Salt Form: Effect on pH-Dependent Membrane Activity and Polymer Conformation in Solution. Biomacromolecules.[Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences (via PMC).[Link]

Optimization

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride stability and storage conditions

Technical Support Center: 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Welcome to the technical support center for 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Welcome to the technical support center for 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride?

Proper storage is crucial to maintain the integrity and stability of your sample. Based on the general guidelines for aniline hydrochloride compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] While some related compounds are stable at room temperature, for long-term storage, refrigeration at 4°C is advisable.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]

  • Light: Protect from light to prevent potential photodegradation.[5] Aniline compounds can be light-sensitive and may darken over time.[6]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 4°C (Long-term)Minimizes degradation kinetics.
Room Temperature (Short-term)Acceptable for brief periods if kept dry and dark.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aniline moiety.
Light Amber vial or stored in the darkPrevents photodegradation.[5]
Moisture Tightly sealed container with desiccantAs a dihydrochloride salt, it is likely hygroscopic.
How should I handle 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride in the laboratory?

Due to the toxic nature of aniline derivatives, proper handling is essential for laboratory safety.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5]

    • Eye Protection: Use safety glasses or goggles.[3]

    • Lab Coat: A full-length lab coat is recommended to protect from accidental spills.[5]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[7]

What are the signs of degradation of this compound?

Visual inspection can often provide clues about the stability of your sample.

  • Color Change: A noticeable change in color, such as darkening from off-white/light brown to a darker shade, can indicate degradation.[6]

  • Clumping: The formation of clumps or a sticky appearance may suggest moisture absorption.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation or polymerization.

If you suspect degradation, it is advisable to use a fresh sample or re-purify the existing material if possible.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).

  • Visual Inspection: Check for any changes in the physical appearance of the compound (color change, clumping).

  • Solubility Test: Perform a small-scale solubility test to ensure it dissolves as expected.

  • Analytical Characterization: If possible, re-characterize the compound using techniques like NMR or LC-MS to confirm its identity and purity.

  • Use a Fresh Sample: If degradation is suspected, use a new, unopened vial of the compound for your experiment.

Logical Workflow for Troubleshooting Inconsistent Results:

A Inconsistent Experimental Results B Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) A->B C Visually Inspect Compound (Color Change, Clumping) B->C Storage OK F Use a Fresh, Unopened Sample B->F Improper Storage D Perform Solubility Test C->D Appearance OK C->F Degradation Suspected E Analytical Re-characterization (NMR, LC-MS) D->E Solubility OK D->F Insoluble E->F Purity Confirmed H Contact Technical Support E->H Purity Issue G Problem Resolved F->G A 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride B Oxidation Products (e.g., nitroso, nitro, polymeric species) A->B O2, Light C Hydrolysis Products (if moisture is present) A->C H2O D Photodegradation Products A->D Light (UV)

Caption: Potential degradation pathways.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vivo Efficacy Validation: A Comparative Analysis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the In Vitro-In Vivo Chasm The journey from a promising in vitro "hit" to a viable in vivo therapeutic candidate is fraught...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the In Vitro-In Vivo Chasm

The journey from a promising in vitro "hit" to a viable in vivo therapeutic candidate is fraught with challenges. While cell-based assays provide crucial initial data, they cannot recapitulate the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and systemic toxicity inherent to a living organism. This guide provides a comprehensive framework for validating the in vivo efficacy of novel small molecules, using the specific example of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride.

The 1,3-oxazole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds.[1] Derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and potent anticancer effects.[2][3][4] Specifically, certain oxazole-based molecules function as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[4]

This document outlines a rigorous, self-validating methodology to assess the in vivo performance of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. We will operate under the mechanistic hypothesis that, based on its structural class, the compound inhibits tubulin polymerization. Its efficacy will be compared directly against Paclitaxel, a gold-standard microtubule-stabilizing agent, providing a clear benchmark for its therapeutic potential.

Part 1: Mechanistic Framework and Comparative Rationale

Hypothesized Mechanism of Action: Tubulin Destabilization

Our experimental design is predicated on the hypothesis that 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride acts as a microtubule-destabilizing agent. This proposed mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules. This disruption is critical as microtubules are essential for forming the mitotic spindle during cell division. Inhibition of this process leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

cluster_0 Cellular State cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Arrest Mitotic Arrest (G2/M Phase) Microtubules->Arrest Disruption of Mitotic Spindle Compound 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Compound->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Comparator) Paclitaxel->Microtubules Inhibits Depolymerization (Stabilizes) Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride vs. Paclitaxel.

Selection of a Comparator: Paclitaxel

The choice of a relevant comparator is critical for contextualizing efficacy data. Paclitaxel is a first-line chemotherapeutic for numerous cancers and, while its endpoint is the same (mitotic arrest), it achieves this via the opposite mechanism: microtubule stabilization. This comparison is powerful because it not only benchmarks potency but also allows for the potential observation of differentiated efficacy or toxicity profiles arising from the distinct mechanisms.

Part 2: In Vivo Efficacy Study Design

A robust in vivo study must be meticulously planned to yield clear, reproducible, and statistically significant results. The gold standard for preliminary oncology efficacy studies is often a xenograft model, which allows for the assessment of a compound's direct antitumor activity.[5][6]

Animal Model Selection and Justification
  • Model: Human tumor xenograft in immunodeficient mice.

  • Strain: Female athymic nude mice (e.g., Foxn1nu) or NOD/SCID mice, 6-8 weeks old.

    • Rationale: These mice lack a functional adaptive immune system, preventing the rejection of human tumor cells. This allows the growth of a human-derived tumor, providing a direct test of the compound's effect on human cancer cells in a physiological context.[5]

  • Tumor Cell Line: A549 (human non-small cell lung cancer) or MDA-MB-231 (human triple-negative breast cancer).

    • Rationale: These are well-characterized, aggressive cell lines known to be sensitive to microtubule-targeting agents. Their use ensures a measurable therapeutic window and facilitates comparison with historical data. All cell lines must be authenticated and tested for pathogens prior to use.[7]

Experimental Workflow

The following workflow provides a comprehensive overview of the study from initiation to completion. Adherence to an approved Institutional Animal Care and Use Committee (IACUC) protocol is mandatory for all animal studies.[7]

cluster_workflow In Vivo Efficacy Validation Workflow Start Phase 1: Setup A1 A549 Cell Culture & Expansion Start->A1 Treat Phase 2: Treatment & Monitoring B1 B1 Treat->B1 Randomize into Treatment Groups (n=10) End Phase 3: Endpoint Analysis C1 C1 End->C1 Euthanasia & Necropsy A2 Subcutaneous Implantation (5x10^6 cells/mouse) A1->A2 Harvest & Count A3 A3 A2->A3 Tumor Growth to ~100-150 mm³ A3->Treat B2 Initiate Dosing Regimen (q3d x 4) B1->B2 B3 B3 B2->B3 Bi-weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs B4 B4 B3->B4 Continue for 21 days or until endpoint B4->End C2 C2 C1->C2 Excise & Weigh Tumors C3 C3 C2->C3 Data Analysis: - TGI Calculation - Statistical Analysis C4 C4 C3->C4 Final Report

Caption: Step-by-step experimental workflow for in vivo efficacy validation.

Detailed Experimental Protocol

This protocol must be executed with precision to ensure data integrity.

1. Compound Formulation & Preparation:

  • 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride (Test Article): Prepare a 10 mg/mL stock solution in DMSO.[8] On each dosing day, dilute the stock solution in a sterile vehicle of 5% Solutol HS 15 / 95% Saline to the final desired concentrations (e.g., 10, 30, 60 mg/kg). The final DMSO concentration should not exceed 5%.
  • Paclitaxel (Positive Control): Use a commercial formulation or prepare as per established protocols, typically in a Cremophor EL/ethanol-based vehicle, diluted in saline.
  • Vehicle Control: Prepare the corresponding vehicle for each compound to be administered to the control group.

2. Animal Dosing and Administration:

  • Acclimatization: Allow animals to acclimate for at least one week upon arrival.
  • Tumor Implantation: Subcutaneously inject 5 x 106 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group) to ensure a similar mean tumor volume across all groups at Day 0.
  • Treatment Groups:
  • Group 1: Vehicle Control (e.g., 5% Solutol/Saline, 10 mL/kg)
  • Group 2: Test Article (10 mg/kg)
  • Group 3: Test Article (30 mg/kg)
  • Group 4: Test Article (60 mg/kg)
  • Group 5: Paclitaxel (20 mg/kg)
  • Administration: Administer all treatments via intravenous (IV) tail-vein injection.
  • Dosing Schedule: Dose once every three days for a total of four doses (q3d x 4).[7]

3. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate volume using the formula: (Length x Width²)/2.
  • Body Weight: Record the body weight of each animal twice weekly as a primary indicator of systemic toxicity. A body weight loss exceeding 20% is a common humane endpoint.
  • Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions.

4. Study Termination and Endpoint Analysis:

  • Termination Criteria: The study may be terminated when the mean tumor volume in the vehicle control group reaches ~2000 mm³, or after a pre-determined duration (e.g., 21 days).
  • Necropsy: At the study's conclusion, euthanize all animals. Excise, weigh, and photograph the tumors.
  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Part 3: Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for straightforward comparison between groups.

Comparative Efficacy and Tolerability Data (Hypothetical)

The table below illustrates how final data should be structured. This hypothetical dataset assumes a dose-dependent response to the test article.

Treatment GroupDose (mg/kg)AdministrationMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control -IV, q3d x 41850 ± 210-+5.2
Test Article 10IV, q3d x 41250 ± 18035%+1.5
Test Article 30IV, q3d x 4780 ± 11565%-4.8
Test Article 60IV, q3d x 4450 ± 9585% -11.3
Paclitaxel 20IV, q3d x 4510 ± 10581% -9.5

SEM: Standard Error of the Mean

Interpretation of Results
  • Efficacy: In this hypothetical scenario, 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride demonstrates a clear dose-dependent antitumor effect. The highest dose (60 mg/kg) shows efficacy comparable to, or slightly exceeding, the standard-of-care comparator, Paclitaxel (85% vs 81% TGI).

  • Tolerability: The observed body weight loss is a key indicator of tolerability. The 60 mg/kg dose group experienced a mean weight loss of 11.3%, which is significant but may be considered acceptable in a preclinical oncology setting, especially when compared to the 9.5% loss in the Paclitaxel group. This suggests the test article's therapeutic window is comparable to the standard of care.

Conclusion

This guide provides a robust, scientifically-grounded framework for the in vivo validation of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. By establishing a clear mechanistic hypothesis, employing a well-justified xenograft model, and benchmarking against a clinically relevant standard, researchers can generate the high-quality, interpretable data necessary for informed decision-making in the drug development pipeline. The successful execution of such studies is the critical step in translating a promising molecule into a potential therapy.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candid
  • In Vivo Pharmacology Studies. Eurofins Discovery.
  • In Vitro Assay Validation for 2-Methyl-4-(1,3-oxazol-2-yl)
  • A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC. (2022).
  • In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection. (2007, September 15). PubMed.
  • 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride. NextSDS.
  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC.
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC. (2022, May 8).
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016, August 8). CHEMISTRY & BIOLOGY INTERFACE.
  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC.
  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025, September 10).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (2024, January 18).
  • In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. (2024, August 20). ScienceOpen.
  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases | Journal of Medicinal Chemistry. (2025, February 6).
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC.

Sources

Comparative

A Comparative Guide to the Anticancer Potential of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride and its 1,3,4-Oxadiazole Analog

In the landscape of modern medicinal chemistry, the strategic design of small molecules with therapeutic potential is a cornerstone of drug discovery. The aniline and five-membered heterocycle scaffolds are privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic design of small molecules with therapeutic potential is a cornerstone of drug discovery. The aniline and five-membered heterocycle scaffolds are privileged structures, frequently incorporated into novel compounds to elicit a range of biological responses. This guide provides an in-depth, objective comparison of the potential anticancer activities of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride and its structural analog, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline .

This comparison is framed through the lens of structure-activity relationships (SAR) gleaned from extensive research on related oxazole and oxadiazole derivatives. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, a robust comparative analysis can be constructed by examining the known biological effects of their core components and closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in bioactivity that can arise from subtle changes in chemical architecture.

Structural and Physicochemical Comparison

The key difference between the two compounds lies in the arrangement of atoms within the five-membered heterocyclic ring. 2-Methyl-3-(1,3-oxazol-2-yl)aniline features a 1,3-oxazole ring, while its analog incorporates a 1,3,4-oxadiazole ring. This seemingly minor alteration can significantly impact the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby influencing its interaction with biological targets.[1]

Feature2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
Structure 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
Molecular Formula C₁₀H₁₂Cl₂N₂OC₉H₉N₃O
Heterocyclic Core 1,3-Oxazole1,3,4-Oxadiazole
Key Differences The 1,3-oxazole ring has one oxygen and one nitrogen atom.The 1,3,4-oxadiazole ring possesses one oxygen and two nitrogen atoms.
Potential Impact The electronic distribution and hydrogen bonding capacity will differ, potentially leading to varied interactions with biological targets.[1]The additional nitrogen atom in the oxadiazole ring can alter the molecule's polarity and ability to act as a hydrogen bond acceptor.

Comparative Anticancer Activity and Mechanism of Action

Both oxazole and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting activity through multiple mechanisms.[2][3][4] The aniline moiety is also a well-established pharmacophore in the design of kinase inhibitors and other anticancer drugs.

Potential Anticancer Mechanisms:
  • Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases and depolarization of the mitochondrial membrane.[5] For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited potent cytotoxic effects on lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the micromolar range.[6]

  • Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints, such as G0/G1 or G2/M, is another common mechanism of action for anticancer compounds. Some 1,3,4-oxadiazole derivatives have been observed to cause a significant accumulation of cells in the G0/G1 phase, thereby inhibiting proliferation.[5]

  • Enzyme Inhibition:

    • Matrix Metalloproteinases (MMPs): Certain oxadiazole compounds have shown inhibitory activity against MMPs, such as MMP-9, which are involved in tumor invasion and metastasis.[7]

    • Tubulin Polymerization: Oxazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can lead to mitotic arrest and apoptosis.[2][8]

    • Kinase Inhibition: The aniline scaffold is a key feature of many kinase inhibitors. It is plausible that both compounds could exhibit inhibitory activity against various protein kinases involved in cancer cell signaling pathways.[8]

Activity Parameter2-Methyl-3-(1,3-oxazol-2-yl)aniline (inferred)2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline (inferred)Reference Compounds (for context)
IC50 (A549 Lung Cancer) Likely in the low micromolar rangeLikely in the low micromolar rangeCisplatin: ~4.98 µM[5]
IC50 (MCF-7 Breast Cancer) Potentially sub-micromolar to low micromolarPotentially sub-micromolar to low micromolarDoxorubicin: Nanomolar to low micromolar range
Mechanism of Action Likely involves tubulin polymerization inhibition and potentially kinase inhibition.[2][8]Likely involves induction of apoptosis, cell cycle arrest, and potential MMP inhibition.[5][7]Combretastatin A-4 (Tubulin inhibitor)

Experimental Protocols for Activity Assessment

To empirically determine and compare the anticancer activities of these compounds, a series of in vitro assays are essential.

Antiproliferative Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

MTT_Assay A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (3-4 hours) D->E F Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H IC50 Determination G->H

Caption: Workflow for the MTT-based antiproliferative assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay A Cell Treatment with Compound B Cell Harvesting A->B C Washing with PBS B->C D Resuspension in Binding Buffer C->D E Staining with Annexin V-FITC and Propidium Iodide D->E F Incubation in the Dark E->F G Flow Cytometry Analysis F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Proposed Signaling Pathways

Based on the known mechanisms of related compounds, the following signaling pathways are likely to be modulated by these aniline derivatives.

Anticancer_Pathways cluster_oxazole 2-Methyl-3-(1,3-oxazol-2-yl)aniline cluster_oxadiazole 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline A Oxazole Derivative B Tubulin Polymerization Inhibition A->B C Microtubule Destabilization B->C D Mitotic Arrest C->D E Apoptosis D->E F Oxadiazole Derivative G Mitochondrial Membrane Depolarization F->G I Cell Cycle Arrest (G0/G1) F->I H Caspase-3 Activation G->H H->E J Inhibition of Proliferation I->J

Caption: Proposed anticancer signaling pathways.

Conclusion

Both 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride and 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline represent promising scaffolds for the development of novel anticancer agents. The subtle difference in their heterocyclic cores—an oxazole versus an oxadiazole—is predicted to lead to distinct, albeit potentially overlapping, mechanisms of action. The oxazole derivative may primarily function as a microtubule-destabilizing agent, while the oxadiazole analog is more likely to induce apoptosis through mitochondrial pathways and cause cell cycle arrest.

This comparative guide, built upon a foundation of structure-activity relationships from the broader class of oxazole and oxadiazole compounds, provides a framework for further investigation. Empirical validation through the detailed experimental protocols outlined herein is a critical next step to elucidate the precise anticancer profiles of these two intriguing molecules. The findings from such studies will undoubtedly contribute to the rational design of more potent and selective anticancer therapeutics.

References

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link][5][7]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link][2]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link][8]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [Link][3]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. [Link]

  • Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Impact Factor. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link][4]

  • Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. Impact Factor. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link][1]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NISCAIR. [Link]

  • Synthesis, Antiproliferative, and Antioxidant Activities of Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines. ResearchGate. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC. [Link][7]

  • Recent advancements in oxadiazole-based anticancer agents. Semantic Scholar. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

  • IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231,... ResearchGate. [Link][6]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Publications. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. PubMed. [Link]

  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Bioorganic Chemistry. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][9]imidazo[1,2-d][3][5]oxazepine and Benzo[f]benzo[3][9]oxazolo[3,2-d][3][5]oxazepine Derivatives. SciELO. [Link]

  • Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PMC. [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]

  • Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. [Link]

Sources

Validation

A Comparative Guide to the Evaluation of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride as a Putative IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, orchestrating an i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, orchestrating an immunosuppressive tumor microenvironment.[1][2] Its inhibition is a promising strategy to restore anti-tumor immunity.[3][4] This guide provides a comprehensive framework for comparing the novel compound, 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride, with established IDO1 inhibitors, Epacadostat and Navoximod (also known as Linrodostat). We will delve into the mechanistic underpinnings of IDO1 inhibition, present detailed protocols for robust in vitro evaluation, and offer a clear structure for data comparison.

The Central Role of IDO1 in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][5] This enzymatic activity has profound consequences within the tumor microenvironment. The depletion of tryptophan can lead to the arrest of effector T-cell proliferation, while the accumulation of its metabolite, kynurenine, promotes the differentiation of regulatory T-cells (Tregs) and suppresses the function of natural killer (NK) cells.[3][6] This creates an immunosuppressive shield that allows cancer cells to evade immune destruction.[1]

The therapeutic rationale for IDO1 inhibition is to disrupt this immunosuppressive pathway, thereby reactivating the host's anti-tumor immune response.[7][8] This has made IDO1 a compelling target for drug development, with several small molecule inhibitors advancing into clinical trials.[3][9]

Benchmarking Against Established IDO1 Inhibitors

A thorough evaluation of any novel putative IDO1 inhibitor requires benchmarking against well-characterized compounds. Here, we focus on two prominent examples:

  • Epacadostat (INCB24360): An orally available, potent, and selective inhibitor of IDO1.[8][10] It functions by competitively binding to the heme cofactor within the active site of the enzyme.[11] While it showed promise in early trials, particularly in combination with checkpoint inhibitors, it ultimately failed to meet its primary endpoints in a pivotal Phase III study.[7]

  • Navoximod (GDC-0919/NLG-919) / Linrodostat (BMS-986205): These are also potent and selective IDO1 inhibitors.[12][13] Linrodostat, for instance, occupies the heme cofactor-binding site, preventing the activation of the IDO1 pathway.[12]

The following table summarizes key inhibitory concentrations for these established compounds, providing a baseline for comparison.

CompoundTarget(s)Mechanism of ActionEnzymatic IC50Cellular IC50
Epacadostat IDO1Competitive, Heme-Binding~72 nM[9]~7.1 nM[9]
Navoximod IDO1Heme-BindingKi of 7 nM, EC50 of 75 nM[13]ED50 of 80 nM (T-cell suppression)[13]
Linrodostat IDO1Heme Cofactor-Binding Site OccupancyPotent nM range[12]Potent nM range[12]
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride Putative IDO1To be determinedTo be determinedTo be determined

Experimental Workflows for Comparative Analysis

To objectively assess the inhibitory potential of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride, a series of well-defined biochemical and cell-based assays are essential. The following protocols provide a robust framework for this evaluation.

In Vitro Biochemical IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The enzymatic conversion of L-tryptophan to N-formylkynurenine is monitored. The subsequent hydrolysis of N-formylkynurenine to kynurenine can be measured by its absorbance at 320-325 nm.[14][15]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2x reaction buffer containing 100 mM potassium phosphate buffer (pH 6.5), 40 mM ascorbate, 20 µM methylene blue, and 200 µg/mL catalase.[16]

    • Prepare a stock solution of L-tryptophan (e.g., 40 mM).

    • Prepare serial dilutions of the test compound (2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride), Epacadostat, and Navoximod in an appropriate solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5-1%).[14]

    • Dilute recombinant human IDO1 enzyme to the desired working concentration in 1x assay buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 10 µL of the diluted inhibitor solutions to the respective wells. For positive and negative controls, add 10 µL of the inhibitor solvent.

    • Add 80 µL of the diluted IDO1 enzyme solution to the inhibitor and positive control wells. Add 80 µL of 1x assay buffer to the negative control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the L-tryptophan solution to all wells.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the absorbance at 321 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

cluster_0 Biochemical IDO1 Assay Workflow Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Add Inhibitors & Enzyme Enzyme Reaction Enzyme Reaction Plate Setup->Enzyme Reaction Add Substrate (Tryptophan) Data Acquisition Data Acquisition Enzyme Reaction->Data Acquisition Measure Absorbance @ 321nm IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Calculate % Inhibition

Caption: Workflow for the in vitro biochemical IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., SKOV-3 or HeLa) using interferon-gamma (IFN-γ). The amount of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.[16][17]

Detailed Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[17]

    • The next day, add IFN-γ to the culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[17]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compounds in fresh assay medium containing L-tryptophan (e.g., 50 µg/mL).[17]

    • Replace the cell culture medium with 200 µL of the medium containing the test compounds or vehicle control.

    • Incubate for an additional 24 hours.

  • Kynurenine Detection:

    • Collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine.[16]

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[16]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the percent inhibition of kynurenine production for each inhibitor concentration relative to the IFN-γ-treated vehicle control.

    • Calculate the cellular IC50 value as described for the biochemical assay.

cluster_1 Cellular IDO1 Assay Workflow Cell Seeding Cell Seeding IDO1 Induction IDO1 Induction Cell Seeding->IDO1 Induction Add IFN-γ Inhibitor Treatment Inhibitor Treatment IDO1 Induction->Inhibitor Treatment Add Compounds Supernatant Collection Supernatant Collection Inhibitor Treatment->Supernatant Collection Kynurenine Detection Kynurenine Detection Supernatant Collection->Kynurenine Detection TCA & p-DMAB Data Analysis Data Analysis Kynurenine Detection->Data Analysis Measure Absorbance @ 480nm

Caption: Workflow for the cell-based IDO1 inhibition assay.

Interpreting the Comparative Data

A successful novel IDO1 inhibitor should ideally exhibit potent inhibition in both the biochemical and cellular assays, with IC50 values in the low nanomolar range, comparable to or better than Epacadostat and Navoximod. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, metabolic instability, or off-target effects.

Concluding Remarks

The systematic comparison of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride to established IDO1 inhibitors using the detailed protocols outlined in this guide will provide a robust and objective assessment of its potential as a novel immunotherapeutic agent. By grounding the experimental design in established methodologies and comparing against well-characterized benchmarks, researchers can confidently evaluate the promise of this and other novel compounds in the exciting and rapidly evolving field of cancer immunotherapy.

References

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Scientific Reports. [Link]

  • What is Epacadostat used for? - Patsnap Synapse. Patsnap. [Link]

  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Epacadostat - Wikipedia. Wikipedia. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Clinical Cancer Research. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Journal of Experimental & Clinical Cancer Research. [Link]

  • Indoleamine 2,3-dioxygenase - Wikipedia. Wikipedia. [Link]

  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Cancer Research. [Link]

  • Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. Acta Pharmaceutica Sinica B. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]

  • Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • IDO1 Cellular Activity QuickDetect™ Supplements. BPS Bioscience. [Link]

  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. [Link]

  • Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. Journal of Nanobiotechnology. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride. NextSDS. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. Molecules. [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

Sources

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